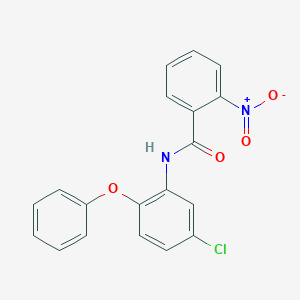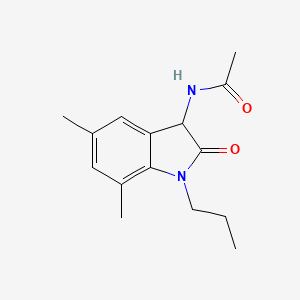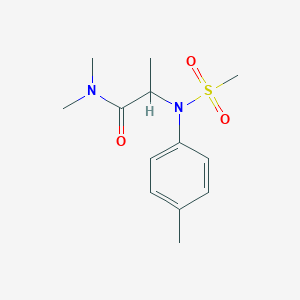
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide
Vue d'ensemble
Description
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide typically involves the reaction of 5-chloro-2-phenoxyaniline with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide
Major Products Formed
Reduction: Formation of N-(5-amino-2-phenoxyphenyl)-2-nitrobenzamide
Substitution: Formation of N-(5-substituted-2-phenoxyphenyl)-2-nitrobenzamide derivatives
Oxidation: Formation of quinone derivatives
Applications De Recherche Scientifique
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or modulate signaling pathways, contributing to its observed activities.
Comparaison Avec Des Composés Similaires
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide can be compared with other similar compounds, such as:
- N-(5-chloro-2-phenoxyphenyl)-2-thiophenesulfonamide
- N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide
- N-(5-chloro-2-phenoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities
Propriétés
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-13-10-11-18(26-14-6-2-1-3-7-14)16(12-13)21-19(23)15-8-4-5-9-17(15)22(24)25/h1-12H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBURCMUNUZUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4166443.png)
![N-{4-[5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4166458.png)
![N-{4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl}acetamide hydrochloride](/img/structure/B4166459.png)
![1,15,15-trimethyl-12-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene](/img/structure/B4166463.png)
![5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166476.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4166486.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4166492.png)

![6-[(6-ethoxy-3-pyridazinyl)oxy]-N'-isobutyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4166503.png)
![3-METHYL-4-(4-METHYLPHENYL)-1-PHENYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4166510.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166525.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylpropanamide](/img/structure/B4166539.png)


